N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(pyrrolidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c29-24(20-12-14-21(15-13-20)33(30,31)27-16-6-7-17-27)28(18-19-8-2-1-3-9-19)25-26-22-10-4-5-11-23(22)32-25/h1-5,8-15H,6-7,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMCQZRYUHUABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of Pyrrolidine-1-sulfonyl Group: The final step involves the sulfonylation of the benzamide derivative with pyrrolidine-1-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Benzyl chloride, pyrrolidine-1-sulfonyl chloride; reactions often conducted in the presence of bases like sodium hydroxide or triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to N-(1,3-benzothiazol-2-yl)-N-benzyl derivatives. For instance, derivatives containing the benzothiazole moiety have shown promising activity against viruses such as Hepatitis C Virus (HCV). The structure of these compounds allows for effective inhibition of viral replication and interaction with viral proteins, making them potential candidates for antiviral therapies .
Anticancer Properties
Research indicates that benzothiazole derivatives possess anticancer properties due to their ability to induce apoptosis in cancer cells. The sulfonamide group present in the compound enhances its interaction with biological targets involved in cancer cell proliferation. Studies have demonstrated that similar compounds can inhibit tumor growth in various cancer models by targeting specific signaling pathways .
Anti-inflammatory Effects
The sulfonamide group in N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(pyrrolidine-1-sulfonyl)benzamide has been associated with anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. This suggests a potential application in treating inflammatory diseases .
Structural Characteristics
The unique structure of this compound contributes to its biological activity. The presence of the benzothiazole ring enhances lipophilicity and facilitates cellular uptake, while the pyrrolidine sulfonamide moiety provides additional functional interactions with biological targets.
Case Study: Antiviral Efficacy
A study conducted on a series of benzothiazole derivatives demonstrated that modifications at the pyrrolidine position significantly influenced antiviral activity against HCV. Compounds were tested for their EC50 values, revealing that specific substitutions led to enhanced potency against different viral genotypes .
| Compound | EC50 (nM) | Viral Genotype |
|---|---|---|
| Compound A | 0.028 | G1a |
| Compound B | 0.007 | G1b |
This data illustrates the potential of structural modifications in enhancing the efficacy of antiviral agents.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.
Disrupting Cellular Processes: Affecting processes such as cell division, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural or functional group similarities with N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(pyrrolidine-1-sulfonyl)benzamide, enabling a comparative analysis:
BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide)
- Structural Features : Benzothiazole core with a methoxy substituent at position 6 and a pyridine-linked acetamide side chain.
- Activity: Exhibited potent antimicrobial activity (MIC: 3.125–12.5 µg/mL) against S. aureus, B. subtilis, E. coli, and P. aeruginosa. Docking studies confirmed strong interactions with DNA gyrase (PDB: 3G75) .
- Comparison: The target compound replaces the methoxy and pyridine groups with a benzyl-pyrrolidine-sulfonyl system.
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Features : Sulfamoyl-linked benzamide with a 1,3,4-oxadiazole ring and 4-methoxybenzyl substituent.
- Comparison: Both compounds feature sulfonamide/sulfonyl groups and aromatic systems.
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Features : Sulfamoyl benzamide with a furan-substituted oxadiazole and cyclohexyl-ethylamine.
- Activity : Evaluated in antifungal assays; diluents included DMSO and Pluronic F-127 .
- Comparison : The target compound’s benzothiazole core may confer stronger π-π stacking interactions with bacterial DNA gyrase compared to LMM11’s furan-oxadiazole system. Additionally, the benzyl group could enhance lipophilicity, aiding in cell membrane penetration.
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide)
- Structural Features : Simple benzamide with a 3,4-dimethoxyphenethylamine side chain.
Key Research Findings and Implications
Sulfonyl Group : Present in both the target compound and LMM5/LMM11, this group likely enhances solubility and binding to polar enzyme pockets, though pyrrolidine’s bulk may reduce off-target interactions compared to LMM11’s cyclohexyl group .
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
The compound features a benzothiazole moiety, which is known for its biological activity, particularly in anticancer applications. The presence of a pyrrolidine sulfonamide group enhances its potential as a therapeutic agent.
Recent studies have highlighted various mechanisms through which this compound exerts its biological effects:
- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against cancer cell lines. For instance, it has been shown to inhibit cell growth by inducing apoptosis and disrupting cell cycle progression in various cancer models .
- Autophagy Modulation : Research indicates that this compound may act as an autophagy modulator. It has been observed to influence the mTORC1 pathway, which is crucial for cellular growth and metabolism. By modulating autophagic flux, the compound may enhance the effectiveness of cancer therapies .
- Inhibition of Tumor Growth : In vivo studies have suggested that this compound can significantly reduce tumor size in animal models, showcasing its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings from recent studies include:
- Substituent Effects : Variations in the benzyl and pyrrolidine moieties affect the potency and selectivity of the compound against different cancer cell lines.
- Optimization of Functional Groups : Modifying functional groups on the benzothiazole ring can enhance solubility and bioavailability, leading to improved therapeutic outcomes.
Study 1: Antiproliferative Effects
In a study conducted on pancreatic cancer cell lines (MIA PaCa-2), this compound exhibited submicromolar antiproliferative activity. The treatment resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Study 2: Autophagy Induction
Another investigation focused on the compound's ability to modulate autophagy. The results indicated that treatment with this compound led to increased levels of LC3-II protein, a marker of autophagy activation. This suggests that the compound may enhance autophagic processes under nutrient-deprived conditions, potentially aiding in cancer cell survival strategies during therapy .
Comparative Biological Activity Table
| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| This compound | Antiproliferative | MIA PaCa-2 | < 0.5 | Induces apoptosis; modulates mTORC1 |
| N-(1-benzyl-3,5-dimethyl-pyrazol-4-yl)benzamides | Antiproliferative | Various solid tumors | < 0.8 | Autophagy modulation; mTORC1 inhibition |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(pyrrolidine-1-sulfonyl)benzamide, and how can reaction conditions be optimized?
- Methodology : Begin with coupling reactions between benzothiazole amines and activated benzoyl derivatives, as seen in analogous benzamide syntheses (e.g., pyridine-mediated acylation in ). Optimize solvent choice (e.g., pyridine for nucleophilicity), stoichiometry, and temperature. Monitor via TLC and purify via recrystallization or chromatography (Ethanol/CH₃OH mixtures are common). Adjust reaction time based on intermediate stability, particularly for sulfonyl group incorporation .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology : Use ¹H/¹³C NMR to verify benzothiazole, benzyl, and pyrrolidine-sulfonyl moieties (e.g., aromatic proton splitting patterns, sulfonyl group deshielding). High-resolution mass spectrometry (HRMS) confirms molecular weight. IR spectroscopy identifies key functional groups (e.g., C=O stretch ~1650 cm⁻¹, S=O ~1350 cm⁻¹). Cross-reference with computational predictions (DFT) for spectral validation .
Q. How can initial bioactivity screening be designed to evaluate this compound’s potential as a enzyme inhibitor?
- Methodology : Perform in vitro assays targeting enzymes with structural similarities to PFOR (pyruvate:ferredoxin oxidoreductase), given benzothiazole derivatives’ known inhibition of anaerobic metabolism (). Use fluorogenic substrates or NADH-coupled assays. Include positive controls (e.g., nitazoxanide) and dose-response curves (IC₅₀ determination). Validate results with orthogonal methods like SPR (surface plasmon resonance) for binding affinity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?
- Methodology : Grow single crystals via slow evaporation (e.g., CH₃OH/CHCl₃). Collect diffraction data using synchrotron radiation. Refine structures with SHELXL ( ), focusing on hydrogen-bond networks (e.g., N–H···N thiazole interactions) and π-stacking. Analyze packing diagrams to identify stabilizing interactions (e.g., C–H···O/F bonds) and compare with DFT-optimized geometries .
Q. What strategies address contradictions between computational docking predictions and experimental bioactivity data?
- Methodology : Re-evaluate docking parameters (e.g., protonation states, solvation models) using molecular dynamics (MD) simulations. Perform free-energy perturbation (FEP) calculations to refine binding affinities. Experimentally validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues) or isothermal titration calorimetry (ITC) to measure thermodynamic profiles .
Q. How can researchers resolve discrepancies in NMR data caused by dynamic molecular behavior (e.g., rotameric equilibria)?
- Methodology : Conduct variable-temperature NMR (VT-NMR) to slow conformational exchanges. Use 2D EXSY or ROESY to identify coupled protons in distinct rotamers. Complement with DFT calculations to model energy barriers between conformers. For sulfonyl group dynamics, employ heteronuclear experiments (e.g., ¹³C-DEPT) to track anisotropic environments .
Q. What computational approaches predict metabolic stability and potential toxicity of this compound?
- Methodology : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate CYP450 metabolism, hepatic clearance, and hERG inhibition. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH). For reactive metabolite detection, perform glutathione (GSH) trapping assays followed by LC-MS/MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
